Tribenoside

概要

説明

トリベノサイドは、主に痔の治療に使用される血管保護薬です。軽度の抗炎症作用、鎮痛作用、および創傷治癒作用を有します。 トリベノサイドは、ラミニンα5の産生とラミニン-332の沈着を促進し、創傷治癒過程における基底膜の修復を助けます .

準備方法

合成経路および反応条件

トリベノサイドは、トリフルオロ酢酸およびトリエチルオルトギ酸をエタノール中で反応させることにより、3,5,6-トリベンジルオキシ-D-グルコピラノースを合成します。 反応条件は穏やかであり、プロセスは単純かつ便利であり、高純度および高収率をもたらします . 別の方法では、アルカリ試薬およびトリエチルオルトギ酸の存在下で、エタノール溶液中の3,5,6-トリベンジルオキシ-D-グルコピラノースを反応させます .

工業的製造方法

トリベノサイドの工業的製造には、室温で絶対エチルアルコールに化合物(SM-1)を加え、温度を0〜5℃に制御し、トリフルオロ酢酸エタノール溶液を加えます。反応物を1時間撹拌した後、トリエチルオルトギ酸を加えます。反応を2.5時間続け、その後、飽和炭酸水素ナトリウム溶液を加えます。 次に、生成物をジクロロメタンで抽出し、洗浄し、乾燥させ、濃縮して、収率93.8%、純度99.65%のトリベンジルグリコシドを得ます .

化学反応の分析

反応の種類

トリベノサイドは、酸化、還元、および置換反応を含むさまざまな化学反応を起こします。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、トリフルオロ酢酸、トリエチルオルトギ酸、ジクロロメタンが含まれます。反応は通常、室温またはわずかに上昇した温度などの穏やかな条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、特定の反応条件および試薬によって、トリベンジルグリコシドおよびその他の誘導体が含まれます .

科学的研究への応用

トリベノサイドは、幅広い科学的研究への応用があります。

科学的研究の応用

Pharmacological Properties

Tribenoside exhibits multiple beneficial properties including:

- Anti-inflammatory : Reduces inflammation, making it effective in conditions involving swelling and irritation.

- Mild analgesic : Provides pain relief without the severe side effects associated with stronger analgesics.

- Wound healing : Promotes healing by enhancing microcirculation and tissue repair.

- Fibrinolysis-promoting : Aids in the breakdown of fibrin, which can help in reducing clot formation.

- Venoactive : Improves venous tone and reduces capillary permeability, thus benefiting conditions like hemorrhoids.

These properties make this compound a suitable alternative to corticosteroids and non-steroidal anti-inflammatory drugs, particularly because it does not adversely affect the gastrointestinal or immune systems .

Treatment of Hemorrhoids

This compound is predominantly used in managing hemorrhoidal disease. The combination of this compound with lidocaine has been shown to be particularly effective. Clinical studies indicate that this combination significantly improves symptoms such as pain, itching, and inflammation compared to treatments with lidocaine alone or corticosteroids.

Key Findings from Clinical Studies:

- Efficacy : In comparative studies, the this compound-lidocaine combination demonstrated superior efficacy in symptom relief (93% rated good efficacy) compared to lidocaine alone (28% rated good efficacy) .

- Tolerability : The combination therapy was well-tolerated with minimal adverse effects reported .

Wound Healing Mechanism

Research indicates that this compound plays a crucial role in wound healing by regulating the expression of laminins, essential components of the basement membrane. Specifically, this compound enhances the expression of laminin alpha5 in epidermal cells, which is vital for the structural integrity and function of skin during the healing process .

Study 1: Efficacy in Hemorrhoids

A randomized controlled trial compared this compound-lidocaine suppositories against hydrocortisone preparations. The results showed that patients receiving this compound-lidocaine experienced faster symptom relief and better overall tolerability compared to those receiving corticosteroids .

Study 2: Mechanism of Action

In vitro studies demonstrated that this compound treatment led to increased deposition of laminin-332 in human epidermal cells, suggesting its role in facilitating wound healing through enhanced cellular interactions .

Data Summary

| Property | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation without affecting gastrointestinal health |

| Analgesic | Provides pain relief comparable to stronger medications |

| Wound Healing | Enhances microcirculation and promotes epithelial repair |

| Venoactive | Improves venous tone and reduces capillary permeability |

| Clinical Efficacy | Superior symptom relief in hemorrhoidal treatment compared to standard therapies |

作用機序

トリベノサイドは、血管透過性を低下させ、血管収縮を引き起こすことにより、その効果を発揮します。 トリベノサイドは、創傷治癒中に基底膜の修復に不可欠なラミニンα5とラミニン-332の産生を促進します . 関与する正確な分子標的および経路はまだ調査中ですが、その抗炎症作用と血管保護作用は十分に文書化されています .

類似の化合物との比較

類似の化合物

リドカイン: 痔の治療における治療効果を高めるために、トリベノサイドと組み合わせて使用されることが多い.

ステロイド: 痔の代替治療として使用されますが、トリベノサイドは副作用が少ないため、より安全なプロファイルを提供します.

独自性

トリベノサイドは、血管保護作用と抗炎症作用の二重作用を持つため、ユニークです。 ラミニン産生と沈着を促進する能力により、他の類似の化合物とは異なり、創傷治癒と痔の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Lidocaine: Often used in combination with tribenoside for enhanced therapeutic effects in treating hemorrhoids.

Uniqueness

This compound is unique due to its dual action as a vasoprotective and anti-inflammatory agent. Its ability to stimulate laminin production and deposition sets it apart from other similar compounds, making it particularly effective in wound healing and hemorrhoid treatment .

生物活性

Tribenoside is a compound that has garnered attention for its diverse biological activities, particularly in the context of wound healing and vascular health. This article explores its pharmacological properties, mechanisms of action, and clinical efficacy based on various studies.

Overview of this compound

This compound is a glycoside derivative known for its anti-inflammatory, analgesic, and vascular protective effects. It is commonly used in the treatment of hemorrhoids and other conditions involving impaired microcirculation. The compound is often combined with lidocaine to enhance its therapeutic effects.

Pharmacological Properties

This compound exhibits several key pharmacological activities:

- Anti-inflammatory : Reduces inflammation by modulating immune responses.

- Wound Healing : Promotes tissue repair and regeneration.

- Vascular Protection : Improves microcirculation and stabilizes vascular integrity.

- Analgesic Effects : Provides pain relief in various clinical settings.

Table 1: Summary of Pharmacological Activities of this compound

The mechanisms underlying the biological activity of this compound are multifaceted:

- Fibroblast Migration : this compound has been shown to increase the migration rate of fibroblasts, which are crucial for wound healing. In vitro studies indicated a significant enhancement in fibroblast proliferation and migration when treated with this compound .

- Nitric Oxide (NO) Release : In conditions such as hemorrhoids, this compound facilitates the release of nitric oxide, which plays a vital role in vascular tone regulation and inflammation reduction .

- Antioxidant Activity : Recent studies have identified this compound's potential antioxidant properties, contributing to its wound-healing effects by reducing oxidative stress in tissues .

Clinical Efficacy

Several clinical trials have assessed the effectiveness of this compound, particularly in combination with lidocaine for treating hemorrhoids:

- Symptom Relief : A study reported that patients receiving this compound combined with lidocaine showed significant improvement in both subjective (pain, itching) and objective (hemorrhage, secretion) symptoms compared to those receiving lidocaine alone. The combination therapy resulted in an 82.5% positive response rate .

- Comparative Effectiveness : In a randomized controlled trial, this compound + lidocaine was found to be more effective than hydrocortisone for symptom relief in hemorrhoid patients (p < 0.01) .

Table 2: Clinical Outcomes from Selected Studies on this compound

Case Studies

- Case Study on Hemorrhoids : In a cohort of 30 patients treated with this compound + lidocaine suppositories, 75% reported complete resolution of anal itching and significant pain reduction within two weeks .

- Postpartum Treatment : A study involving postpartum women indicated that oral administration of this compound resulted in excellent outcomes for hemorrhoid-related symptoms, with favorable tolerability noted across all subjects .

特性

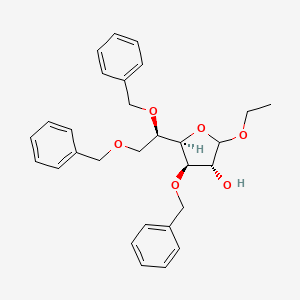

IUPAC Name |

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-VIVFLBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-32-4 | |

| Record name | Tribenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenoside [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tribenoside?

A1: While the exact mechanism remains unclear, research suggests this compound exerts its effects through a combination of actions:

- Anti-inflammatory Effects: this compound has been shown to reduce inflammation, potentially by inhibiting inflammatory mediators. [, ]

- Vascular Effects: It improves microcirculation and vascular tone, likely by stabilizing capillary systems and membranes in affected tissues. [, ]

- Wound Healing Promotion: this compound enhances wound healing, possibly by interacting with epidermal cells and regulating the expression and localization of laminins, crucial components of basement membranes essential for tissue repair. [, ]

- Antioxidant Activity: Recent studies suggest this compound might possess antioxidant properties, contributing to its protective effects during wound healing. []

Q2: How does this compound's impact on laminin expression contribute to wound healing?

A2: Research indicates that this compound specifically increases the expression of the laminin α5 chain in human epidermal keratinocyte cells (HaCaT cells). [] Additionally, it accelerates the focal deposition of laminin-332 (α3β3γ2). [] These actions suggest this compound promotes the reconstruction of basement membranes, crucial structures for wound healing, particularly in the context of hemorrhoidal disease.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, has the molecular formula C29H34O6 and a molecular weight of 478.57 g/mol. [, ]

Q4: Is there any available spectroscopic data for this compound?

A4: While the provided research doesn't offer detailed spectroscopic information, common characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of this compound.

A4: The provided research primarily focuses on this compound's pharmacological properties and clinical applications. Information regarding material compatibility and stability, catalytic properties, and computational chemistry applications is not included in these studies.

Q5: How do structural modifications of this compound affect its activity?

A5: While the provided research doesn't delve into detailed SAR studies, one study investigated 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose, structurally related to this compound. [] Some of these derivatives exhibited notable anti-inflammatory, antipyretic, and venoprotective activities with low toxicity. This finding suggests that modifications to the this compound structure could potentially lead to compounds with enhanced or altered pharmacological profiles.

Q6: What is the safety profile of this compound, and what are its pharmacokinetic properties?

A6: Several studies highlight the safety and efficacy of this compound in treating hemorrhoids. [, , , ] While generally well-tolerated, some individuals may experience hypersensitivity reactions. [, , , , , ] Specific information regarding SHE regulations, detailed pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and pharmacodynamic properties is limited in these studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。